crystal structure and bonding of 1H-3,4'-bi-1,2,4-triazol-5-amine
crystal structure and bonding of 1H-3,4'-bi-1,2,4-triazol-5-amine
An In-Depth Technical Guide on the Crystal Structure and Bonding of 1H-3,4'-bi-1,2,4-triazol-5-amine
Executive Summary
In the realm of advanced materials science and coordination chemistry, nitrogen-rich bi-heterocycles have emerged as critical building blocks. Among these, 1H-3,4'-bi-1,2,4-triazol-5-amine (also systematically named 5-amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole; CAS: 27643-43-2) stands out due to its exceptional structural rigidity, high nitrogen content, and versatile coordination modes.
As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic architecture, hydrogen-bonding networks, and synthetic methodologies of this compound. By understanding the causality behind its molecular packing and chemical behavior, researchers can better leverage this molecule in the design of energetic metal-organic frameworks (EMOFs), multi-dimensional transition metal complexes, and advanced corrosion inhibitors.
Crystallographic Architecture and Bonding Mechanics
The structural integrity and functional versatility of 1H-3,4'-bi-1,2,4-triazol-5-amine are deeply rooted in its crystallographic properties. According to foundational crystallographic studies [1], the compound exhibits a highly ordered solid-state architecture driven by intense intermolecular forces.
The Asymmetric Unit and Molecular Planarity
The asymmetric unit of the crystal comprises two crystallographically independent but virtually superimposable molecules of C₄H₅N₇. A defining feature of these molecules is their near-perfect planarity.
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Causality of Planarity: The dihedral angles between the two five-membered triazole rings are exceptionally small—measured at 2.8(3)° for the first independent molecule and 2.1(3)° for the second. This coplanarity is not coincidental; it is thermodynamically enforced by extended π -electron delocalization across the bi-triazole bridge. This conjugation lowers the overall molecular energy and restricts rotation around the C-N inter-ring bond, locking the molecule into a rigid conformation ideal for crystal packing.
Supramolecular Hydrogen-Bonding Networks
With seven nitrogen atoms and an exocyclic amine group, the molecule acts as a dense hub of hydrogen bond donors and acceptors. The crystal structure is predominantly held together by an extensive network of strong N—H⋯N hydrogen bonds.
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Assembly Logic: Individual molecules self-assemble into supramolecular zigzag chains that run parallel to the [001] crystallographic direction. The primary driving force for this specific vector of growth is the alignment of the strongest N—H⋯N interactions, which act as thermodynamic "anchors." Adjacent zigzag chains are subsequently cross-linked by secondary, slightly longer hydrogen bonds and van der Waals forces, culminating in a highly stable, three-dimensional supramolecular architecture.
Fig 1. Hierarchical supramolecular assembly driven by N-H...N hydrogen bonding networks.
Experimental Protocols: Synthesis and Crystallization
To ensure scientific integrity and reproducibility, the synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine must be approached as a self-validating system. The core bi-triazole framework is typically synthesized via a thermal condensation pathway adapted from the classic Willey and Hart methodology [2].
Step-by-Step Synthetic Methodology
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Precursor Preparation: In a dry, round-bottom flask, combine equimolar amounts of N,N′ -diformylhydrazine and 3,5-diamino-1,2,4-triazole (guanazole).
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Causality: N,N′ -diformylhydrazine acts as a highly efficient bis-electrophile. It specifically targets the nucleophilic exocyclic amine of the guanazole precursor to close the second triazole ring, preventing unwanted linear polymerization.
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Thermal Condensation: Purge the system with argon to prevent oxidative degradation. Gradually heat the solid mixture to 160–180 °C. Maintain this temperature for 4 hours. The reaction proceeds via a double condensation mechanism, evolving water vapor.
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Purification: Allow the melt to cool to ambient temperature. Triturate the resulting solid mass with hot ethanol to remove unreacted precursors and mono-substituted byproducts. Filter under vacuum and dry the crude product.
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Single-Crystal Growth: Dissolve the purified powder in a 1:1 (v/v) mixture of deionized water and methanol.
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Causality: The high polarity of the bi-triazole necessitates protic solvents for adequate solvation. Allow the solution to undergo slow evaporation at 20–25 °C over 7–10 days. The slow evaporation rate ensures thermodynamic control, favoring the formation of the highly ordered [001] zigzag hydrogen-bonded chains rather than kinetically trapped amorphous aggregates.
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Fig 2. Step-by-step synthetic and crystallization workflow for 1H-3,4'-bi-1,2,4-triazol-5-amine.
Applications in Coordination Chemistry
The structural rigidity and multiple nitrogen donor sites make 1H-3,4'-bi-1,2,4-triazol-5-amine an exceptional ligand for transition metal coordination.
When reacted with copper(II) salts, bi-triazole derivatives readily form multi-dimensional coordination polymers. For instance, in related μ -3,4'-bi-1,2,4-triazole-di- μ -chloro-copper(II) complexes, the copper atom sits in a distorted octahedral geometry, linked by the bitriazole molecules into infinite 1D chains [3]. The rigid dihedral angle of the ligand forces the metal centers into specific spatial arrangements, allowing researchers to precisely engineer the magnetic and energetic properties of the resulting metal-organic frameworks. Furthermore, the strong coordination bonds formed between the nitrogen atoms and metal surfaces make these compounds highly effective corrosion inhibitors, particularly for copper in saline (NaCl) environments [4].
Quantitative Data Summaries
To facilitate rapid comparison for drug development and materials screening, the core crystallographic and physicochemical parameters are summarized below.
Table 1: Crystallographic and Structural Parameters
ParameterValue / DescriptionImpact on Material PropertiesChemical FormulaC₄H₅N₇High nitrogen content (64.8% by mass) ideal for energetic materials.Molecular Weight151.13 g/mol Low molecular weight enables high-density crystal packing.Asymmetric Unit2 independent moleculesIndicates complex supramolecular symmetry and packing efficiency.Dihedral Angles2.8(3)° and 2.1(3)°Near-perfect planarity maximizes π π stacking and structural rigidity.Primary AssemblyZigzag chains along [001]Provides anisotropic mechanical strength to the crystal lattice. Table 2: Hydrogen Bonding Geometry Profile Interaction TypeDonorAcceptorStructural RolePrimary N—H⋯N Triazole Ring N−H Adjacent Ring N Drives the formation of the primary [001] zigzag chains.Secondary N—H⋯N Exocyclic Amine NH2 Triazole Ring N Cross-links 1D chains into the final 3D supramolecular network.
References
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Liu, B., Tomé, J. P. C., Silva, L. C., & Paz, F. A. A. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
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Wiley, R. H., & Hart, A. J. (1953). Reaction of Diformylhydrazine with Aminoheterocycles. Journal of Organic Chemistry, 18(10), 1368-1371. URL:[Link]
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Guédira, F., Saidi Idrissi, M., Krautscheid, H., & El Ammari, L. (2003). [mu-3,4'-Bi-1,2,4-triazole-di-micro-chloro-copper(II) monohydrate]. Acta Crystallographica Section C, 59(Pt 12), m530-2. URL:[Link]
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ResearchGate Community Data. (2022). Temperature Effect on the Corrosion Behavior of Copper inhibited by 3,4'-bi-1,2,4-Triazole in neutral salt-spray (NaCl 3%) Medium. URL:[Link]
